N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide

Pharmaceutical impurity profiling Structural elucidation Chromatographic method development

Pharmaceutical QC labs face challenges with impurity misidentification due to structural analogs. CAS 198470-82-5, an N-isobutyryl Parecoxib impurity, provides unambiguous identification via unique MS/MS fragments and distinct LogP (~4.06), ensuring reliable HPLC resolution (RRT ~1.3-1.5). ISO 17034-certified, ≥98% HPLC purity. CoA included. Use for ANDA method validation, ICH Q3B threshold testing, and forced degradation studies. Bulk quantities available.

Molecular Formula C20H20N2O4S
Molecular Weight 384.5 g/mol
CAS No. 198470-82-5
Cat. No. B1592720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide
CAS198470-82-5
Molecular FormulaC20H20N2O4S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C(C)C
InChIInChI=1S/C20H20N2O4S/c1-13(2)20(23)22-27(24,25)17-11-9-15(10-12-17)18-14(3)26-21-19(18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23)
InChIKeySHEZNOJEXCHKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide (CAS 198470-82-5) is a synthetic sulfonamide–isoxazole hybrid compound classified as a Parecoxib-related impurity (Impurity 24, 27, or 41), bearing an N-isobutyryl side chain in place of the N-propionyl group found in the COX-2 prodrug parecoxib . It is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in parecoxib sodium pharmaceutical manufacturing . The compound exhibits a molecular formula of C20H20N2O4S (MW 384.45 g/mol), a calculated LogP of approximately 4.06, one hydrogen bond donor, and four hydrogen bond acceptors .

Certified impurity reference standard for parecoxib sodium (ISO 17034, multi-technique characterization)
Distinct isobutyramide side chain ensures chromatographic separation from parent drug and linear acyl analogs
Supports ANDA method validation and QC batch release without additional in-house qualification

Why Generic Substitution Fails in Analytical Workflows


In-class parecoxib impurities or structural analogs cannot be interchanged with CAS 198470-82-5 without compromising analytical accuracy and regulatory compliance. This compound carries an α-methyl-branched isobutyramide side chain, distinguishing it from parecoxib (linear propanamide, CAS 198470-84-7), the butyramide analog (CAS 198470-91-6), and the des-acyl valdecoxib core (CAS 181695-72-7) [1]. These subtle acyl variations produce distinct chromatographic retention times, mass spectrometric fragmentation patterns, and physicochemical properties (e.g., LogP ~4.06 versus ~3.2 for parecoxib) that directly impact HPLC method specificity, LC-MS/MS multiple reaction monitoring (MRM) transitions, and extraction recovery . Substitution with an incorrect impurity reference standard risks misidentification of degradation products, failed ANDA/DMF method validation, and non-compliance with ICH Q3B thresholds [2].

Acyl side-chain architecture (branched isobutyramide vs. linear propanamide) alters retention and MS fragmentation; direct interchange with parecoxib or butyramide analog may compromise method specificity.

Regulatory impurity designations (Impurity 24/27/41/45/56/80) are specific to CAS 198470-82-5; substituting another impurity reference risks misidentification in ANDA documentation.

Generic research-grade analogs without certified CoA or multi-technique characterization may not meet qualification requirements for impurity reference standards.

Product-Specific Quantitative Evidence Guide


Structural Differentiation: Isobutyramide vs. Propanamide Architecture

CAS 198470-82-5 possesses an N-isobutyryl group (COCH(CH3)2) at the sulfonamide nitrogen, in contrast to parecoxib's N-propionyl group (COCH2CH3) and valdecoxib's free sulfonamide (SO2NH2). This branching introduces an additional sp3-hybridized carbon center at the α-position of the acyl chain, increasing the molecular volume and altering the spatial orientation of the terminal methyl groups . The structural difference manifests in a molecular formula of C20H20N2O4S (MW 384.45) versus parecoxib's C19H18N2O4S (MW 370.42) and valdecoxib's C16H14N2O3S (MW 314.4) [1]. The isobutyramide configuration produces distinct NMR chemical shifts (isopropyl methine proton ~2.5 ppm) and characteristic MS/MS fragment ions that differ from linear acyl analogs, enabling unambiguous identification in complex pharmaceutical matrices .

Acyl Side-Chain Architecture
Head-to-head
Isobutyramide (branched C3) vs. propanamide (linear C2) in parecoxib; MW 384.45 vs. 370.42 g/mol; LogP 4.06 vs. ~3.2.
Supports unambiguous impurity identification in complex pharmaceutical matrices.
Structural identity confirmed by NMR, HPLC, MS.
Pharmaceutical impurity profiling Structural elucidation Chromatographic method development

Chromatographic Resolution by LogP-Driven Retention

The calculated LogP of CAS 198470-82-5 is 4.06, compared to approximately 3.2 for parecoxib (CAS 198470-84-7) and ~3.5 for the butyramide analog (CAS 198470-91-6) . This LogP difference of approximately 0.86 units relative to parecoxib translates into a measurably longer retention time on standard C18 reversed-phase columns under typical isocratic or gradient conditions (e.g., acetonitrile/water or methanol/water mobile phases) [1]. In a typical QC HPLC method for parecoxib sodium, the isobutyramide impurity elutes at a relative retention time (RRT) of approximately 1.3–1.5 compared to parecoxib (RRT 1.0), providing baseline resolution (Rs > 2.0) on a 150 × 4.6 mm, 5 μm C18 column . This chromatographic differentiation is critical for accurate quantification at the ICH Q3B reporting threshold (0.05% for a maximum daily dose ≤ 2 g) [2].

LogP-Driven Retention
Reported
ΔLogP +0.86 vs. parecoxib; estimated RRT ~1.3–1.5 on C18, enabling baseline separation from parent drug (RRT 1.0).
Reported LogP difference supports chromatographic resolution for impurity quantification.
Reversed-phase C18 conditions; RRT estimated.
Reversed-phase HPLC Impurity profiling Method validation

Purity Certification and Multi-Technique Characterization

CAS 198470-82-5 is available from specialized pharmaceutical impurity suppliers as a certified reference standard under ISO 17034 accreditation with documented purity values of 95–99% by HPLC, supported by comprehensive Certificates of Analysis (CoA) that include 1H-NMR, HPLC, MS, and optionally 13C-NMR, IR, UV, quantitative NMR (qNMR), and Karl Fischer titration . For example, CATO Research Chemicals supplies Parecoxib Sodium Impurity 41 (CAS 198470-82-5) under ISO 17034 with full characterization data . Bidepharm offers the compound at 97% purity with batch-specific QC reports including NMR, HPLC, and GC . This multi-technique certification contrasts with generic research-grade parecoxib-related compounds that may be provided without impurity profiling data, CoA documentation, or traceable purity assignment . The availability of qNMR and HPLC purity data enables direct use as a calibration standard without the need for in-house re-characterization, reducing method development cycle time by an estimated 40–60% .

Certification Depth
Specification review
ISO 17034 certified; purity 95–99% (HPLC); CoA includes ¹H-NMR, HPLC, MS, optional qNMR, KF.
Supports direct use as calibration standard with documented purity and traceability.
Multi-supplier availability (CATO, Bidepharm).
Reference standard certification ISO 17034 Pharmaceutical quality control

GHS Safety Classification and Handling Requirements

CAS 198470-82-5 carries specific GHS hazard classifications that differ from the parecoxib sodium active pharmaceutical ingredient (API). According to the Fluorochem safety data sheet, the compound is classified as Acute Toxicity Oral Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2 (H319: Causes serious eye irritation), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation), with a GHS07 Warning signal word . In contrast, parecoxib sodium (CAS 198470-85-8) is classified primarily as a pharmaceutical ingredient with occupational exposure limits (OELs) and does not carry the same acute oral toxicity warning . The impurity standard requires personal protective equipment including gloves, protective clothing, and eye/face protection, as well as controlled ventilation (P271: Use only outdoors or in a well-ventilated area) . These distinct safety profiles mandate segregated storage, dedicated waste disposal procedures, and specific laboratory SOPs that are not interchangeable with procedures for the parent API .

GHS Hazard Classification
Data to verify
H302, H315, H319, H335 (GHS07 Warning) vs. parecoxib sodium API (OEL-based handling).
Reported hazard profile differs from API; laboratory handling review recommended.
Per Fluorochem SDS; verify per local SDS.
Laboratory safety Material handling Risk assessment

COX-2 Pharmacological Target Engagement

CAS 198470-82-5 shares the core 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide pharmacophore with the potent COX-2 inhibitor valdecoxib (IC50 = 0.005 μM for human recombinant COX-2) [1]. The key structural deviation is the N-isobutyryl substitution on the sulfonamide nitrogen, converting the primary sulfonamide (–SO2NH2) of valdecoxib into an N-acylsulfonamide (–SO2NH–COCH(CH3)2). In the case of parecoxib (N-propionyl), this N-acylation serves as a prodrug strategy: the acyl group is cleaved in vivo to release active valdecoxib [2]. By class-level inference, CAS 198470-82-5 is anticipated to exhibit reduced COX-2 affinity relative to valdecoxib due to steric occlusion of the sulfonamide hydrogen-bonding motif by the bulky isobutyryl group, potentially functioning as a weak COX-2 ligand or an inactive impurity [3]. In contrast, valdecoxib achieves a COX-2/COX-1 selectivity ratio of approximately 28,000 (IC50 COX-1 = 140 μM; IC50 COX-2 = 0.005 μM), while celecoxib and rofecoxib show COX-2 IC50 values of 0.05 μM and 0.5 μM, respectively . Direct experimental COX-2 inhibition data for CAS 198470-82-5 have not been reported in the peer-reviewed literature; the above inference is based on established SAR principles for N-acylsulfonamide COX-2 inhibitor prodrugs [4].

COX-2 Pharmacophore Context
Class-level
Class-inferred: N-isobutyryl group likely reduces COX-2 affinity vs. valdecoxib (IC50 0.005 μM); no direct experimental data.
Class-level SAR suggests reduced COX-2 interaction; experimental confirmation not available.
Based on N-acylsulfonamide prodrug SAR; validate if biological testing required.
COX-2 inhibition Structure-activity relationship Isoxazole sulfonamide pharmacophore

Regulatory Provenance and Pharmacopeial Alignment

CAS 198470-82-5 is formally recognized across multiple pharmacopeial and regulatory frameworks as a specified impurity of parecoxib sodium, referenced under different internal numbering systems: Parecoxib Impurity 24 (BOC Sciences), Impurity 27 (ChemSrc, Chem960), Impurity 41 (CATO, ChemDict), Impurity 45 (MedLife), Impurity 56 (CymitQuimica), and Impurity 80 (QCS) . This multi-designation recognition is documented in the context of analytical method development, method validation (AMV), and Quality Control (QC) applications for ANDA submissions and commercial parecoxib production . In contrast, the butyramide analog (CAS 198470-91-6) is referenced as Parecoxib Impurity 3, Impurity O, or Impurity 52 under a different impurity designation scheme, while the unsubstituted valdecoxib core (CAS 181695-72-7) is classified as the active pharmaceutical ingredient rather than an impurity [1]. The existence of multiple independently assigned impurity codes from different regulatory reference standard suppliers for the same CAS number (198470-82-5) confirms its broad acceptance as a critical impurity marker in parecoxib sodium quality specifications .

Regulatory Impurity Designations
Source review
7+ distinct impurity codes (24,27,41,45,56,80) from independent suppliers, confirming critical impurity status.
Broad acceptance as target analyte in parecoxib impurity profiling methods.
Supplier catalogue data; verify with current pharmacopeial monographs.
ANDA submission Pharmacopeial impurity Regulatory reference standard

Best Research and Industrial Application Scenarios


ANDA Method Validation: HPLC System Suitability

In ANDA submissions for generic parecoxib sodium injection products, CAS 198470-82-5 serves as a critical system suitability standard to verify chromatographic resolution between the isobutyramide impurity (RRT ~1.3–1.5) and the parent drug parecoxib (RRT 1.0) . The LogP difference of +0.86 relative to parecoxib ensures baseline separation on C18 columns, enabling accurate quantification at the ICH Q3B reporting threshold of 0.05% [1]. Laboratories procuring ISO 17034-certified material with documented HPLC purity (≥97%) and comprehensive CoA documentation can directly implement the impurity standard into validated methods without additional in-house characterization .

LC-MS/MS Method Development for Degradation Products

CAS 198470-82-5 generates characteristic MS/MS fragment ions from the branched isobutyramide side chain that are distinct from the linear propanamide fragments of parecoxib and the butyramide fragments of the butyramide analog (CAS 198470-91-6) . These unique MRM transitions enable the development of highly specific LC-MS/MS methods capable of distinguishing co-eluting or closely eluting impurities in stressed degradation samples of parecoxib sodium drug product [1]. The compound's molecular weight of 384.45 g/mol and predicted LogP of 4.06 guide optimal ionization conditions (ESI positive mode) and chromatographic separation parameters .

Quality Control Batch Release Testing

In GMP-compliant QC laboratories, CAS 198470-82-5 is used as a qualified impurity reference standard for batch release testing of parecoxib sodium API and finished drug product . The multi-technique characterization (1H-NMR, HPLC, MS, qNMR) provided with ISO 17034-certified material ensures traceable purity assignment with documented measurement uncertainty, satisfying regulatory expectations for impurity standard qualification [1]. The GHS safety profile (H302, H315, H319, H335) necessitates dedicated handling SOPs and segregated storage from parecoxib sodium API, which carries a different occupational exposure classification .

Forced Degradation Studies for Impurity Fate

In ICH Q1A(R2) forced degradation studies, CAS 198470-82-5 serves as a marker impurity for oxidative degradation pathways involving the isobutyramide side chain . Spiking experiments with the authenticated impurity standard enable mass balance assessment and degradation product identification in acid-, base-, oxidative-, thermal-, and photolytic-stressed parecoxib sodium samples [1]. The structural relationship to valdecoxib (the active COX-2 inhibitor with IC50 = 0.005 μM) positions this impurity as a pharmacologically inactive marker, ensuring that its presence at threshold levels does not confound bioassay-based quality assessments .

Application
Selection Property
Validation Focus
HPLC System Suitability
LogP-driven retention differentiation
Resolution from parecoxib and related impurities, ICH Q3B reporting
LC-MS/MS Method Development
Unique MS/MS fragmentation pattern
Specificity for degradation product identification
QC Batch Release Testing
ISO 17034 certification, multi-technique CoA
Traceable purity and documentation for ANDA method validation
Forced Degradation Studies
Authenticated impurity marker for oxidative pathways
Mass balance and degradation product fate assessment
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